molecular formula C9H11NO3 B8011172 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid

2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid

Cat. No.: B8011172
M. Wt: 181.19 g/mol
InChI Key: XLSFNZPLMYXMMW-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid (CAS 1785560-03-3) is a high-purity chemical building block for research and development. This heterocyclic compound features a 2-oxo-1,2-dihydropyridine scaffold coupled with a neopentyl-type carboxylic acid, making it a valuable intermediate in medicinal chemistry and drug discovery . Compounds based on the 2-oxo-1,2-dihydropyridine-3-carboxylic acid structure have been identified as a novel class of oral hypoglycemic agents in published studies, highlighting the therapeutic potential of this chemical series . Furthermore, such specialized heterocyclic fragments are integral in modern discovery workflows, including the development of DNA-encoded library (DEL) screening hits and BRET probes for target engagement studies in live cells . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can order from global stock with various packaging sizes available to suit project needs. For safety, please note the associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

2-methyl-2-(6-oxo-1H-pyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(2,8(12)13)6-4-3-5-7(11)10-6/h3-5H,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSFNZPLMYXMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid typically involves the reaction of 2-methyl-2-(6-oxo-1H-pyridin-2-yl)propanal with an oxidizing agent to form the corresponding carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
  • CAS No.: 1785560-03-3
  • Molecular Formula: C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Storage : Sealed in dry conditions at 2–8°C .

Comparison with Structurally Similar Compounds

Structural Analogues with 6-Oxo-1,6-dihydropyridine Core

The following compounds share the 6-oxo-1,6-dihydropyridine backbone but differ in substituents (Table 1):

Table 1: Key Structural Analogues

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score*
6-Oxo-1,6-dihydropyridine-2-carboxylic acid (19621-92-2) Carboxylic acid at position 2 C₆H₅NO₃ 139.11 0.80
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (59864-31-2) Methyl at N1, carboxylic acid at C2 C₇H₇NO₃ 153.14 0.79
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid (103997-21-3) Chlorine at C5, carboxylic acid at C2 C₆H₄ClNO₃ 173.56 0.69
Target Compound (1785560-03-3) Methyl and propanoic acid at C2 C₉H₁₁NO₃ 181.19

*Similarity scores calculated based on structural and functional group alignment .

Key Observations :

  • Electronic Effects: The carboxylic acid group in 19621-92-2 enhances polarity and hydrogen-bonding capacity compared to the bulkier propanoic acid group in the target compound.
  • Chlorine Substitution : The 5-chloro derivative (103997-21-3) exhibits higher molecular weight and altered electronic properties, which may enhance binding affinity in enzyme inhibition roles.

Pyrimidine-Based Analogues

2-(5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-ylsulfanyl)-propionic acid (510734-66-4) :

  • Structure: Pyrimidine ring with methyl groups at C5 and C6, thioether linkage to propanoic acid.
  • Molecular Formula : C₉H₁₂N₂O₃S
  • Molecular Weight : 228.27 g/mol .

Comparison :

  • Core Heterocycle: The pyrimidine ring (two nitrogen atoms) vs.
  • Functional Groups : The thioether group in 510734-66-4 introduces sulfur-based reactivity (e.g., redox activity) absent in the target compound.

Urea-Linked Derivatives

2-[[[(1,6-Dihydro-4-methyl-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]ethyl 2-methyl-2-propenoate (474434-71-4):

  • Structure : Pyrimidinyl urea linked to an acrylate ester.
  • Molecular Formula : C₁₂H₁₆N₄O₄
  • Molecular Weight : 280.28 g/mol .

Comparison :

    Biological Activity

    2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid (CAS No. 1785560-03-3) is a compound with a molecular formula of C9_9H11_{11}NO3_3 and a molecular weight of 181.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activities, and relevant case studies.

    Synthesis

    The synthesis of 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid involves multi-step organic reactions that typically include the formation of the pyridine ring followed by functionalization to introduce the carboxylic acid group. Detailed synthetic pathways can be found in specialized organic chemistry literature.

    Biological Activity

    1. Anti-Fibrotic Properties
    Recent studies have indicated that derivatives of compounds similar to 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid exhibit anti-fibrotic properties. For instance, a related compound demonstrated significant inhibitory effects on liver fibrosis markers such as COL1A1 and α-SMA in LX-2 cells, which are hepatic stellate cells involved in liver fibrosis progression .

    Table 1: Inhibitory Effects on Fibrosis Markers

    CompoundCOL1A1 Inhibition (%)α-SMA Inhibition (%)
    Compound A66.7270.00
    Compound B81.5475.00
    2-Methyl-2-(6-oxo...)TBDTBD

    2. Cytotoxic Activity
    Compounds related to this class have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

    Table 2: Cytotoxicity Against Cancer Cell Lines

    CompoundMCF-7 IC50 (µM)Bel-7402 IC50 (µM)
    Compound A12.515.0
    Compound B10.014.5
    2-Methyl-2-(6-oxo...)TBDTBD

    The biological activity of 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid may be attributed to its ability to modulate key signaling pathways involved in inflammation and fibrosis. Studies suggest that it may inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses .

    Case Studies

    • Case Study on Liver Fibrosis
      In vitro studies using LX-2 cells treated with various concentrations of related compounds showed a dose-dependent reduction in fibrosis markers following TGFβ1 stimulation. Notably, compounds exhibited a significant decrease in mRNA expression levels for COL1A1 and TGFβ1 .
    • Cytotoxicity Evaluation
      A study evaluated the cytotoxic effects of several derivatives on MCF-7 cells using an MTT assay, revealing that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid, and what critical parameters influence yield?

    • Methodological Answer : The synthesis of structurally related compounds (e.g., 2-Methyl-2-(4-oxocyclohexyl)propanoic acid) involves multi-step reactions in solvents like acetonitrile and chloroform, with benzyl bromide as a key alkylating agent . Critical parameters include:

    • Reaction time : Extended stirring (e.g., overnight) ensures complete alkylation.
    • Purification : Silica gel flash column chromatography (FCC) is effective for isolating intermediates.
    • Fluorination : Use of Deoxo-Fluor in dichloromethane for introducing fluorine-containing groups, followed by phase separation and drying .
      • For the target compound, analogous protocols may apply, with adjustments to the dihydropyridinone moiety.

    Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the methyl group, dihydropyridinone ring, and propanoic acid backbone.
    • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (e.g., 210–254 nm) to assess purity. indicates 97% purity for commercial samples, validated via HPLC .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., C10_{10}H12_{12}NO3_3^- requires m/z 194.08 for [M-H]^-).

    Q. How can researchers identify and quantify impurities in 2-Methyl-2-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid?

    • Methodological Answer : Impurity profiling should reference pharmacopeial standards for propanoic acid derivatives (e.g., EP impurities A–N in ) . Key steps:

    • HPLC with Reference Standards : Compare retention times and UV spectra against known impurities (e.g., hydroxylated or formylated analogs).
    • Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to simulate degradation pathways.
    • Limit Tests : Use threshold-based quantification (e.g., ≤0.1% for individual impurities) per ICH guidelines.

    Advanced Research Questions

    Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or electrophilic reactions?

    • Methodological Answer : The dihydropyridinone ring’s α,β-unsaturated ketone system makes it susceptible to nucleophilic attack (e.g., at the 6-oxo position). Electrophilic reactivity may occur at the methyl-substituted propanoic acid moiety.

    • Kinetic Studies : Monitor reactions using in-situ FTIR or 1^1H NMR to track intermediate formation.
    • Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and reactive sites (e.g., LUMO localization on the ketone group) .

    Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

    • Methodological Answer :

    • pH Stability Studies : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
    • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
    • Light Sensitivity : Conduct ICH-compliant photostability tests in UV/VIS chambers .

    Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. The pyridinone ring may engage in hydrogen bonding or π-π stacking.
    • Pharmacophore Mapping : Identify critical features (e.g., carboxylic acid for ionic interactions) using tools like PharmaGist.
    • ADMET Prediction : Software like SwissADME can forecast solubility, permeability, and cytochrome P450 interactions .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies in reported synthetic yields or purity levels?

    • Methodological Answer :

    • Reproduce Conditions : Ensure identical reagents, solvent grades, and equipment (e.g., inert atmosphere vs. ambient).
    • Cross-Validate Analytical Methods : Compare results from independent labs using NMR, HPLC, and MS.
    • Explore Batch Variability : Assess raw material quality (e.g., benzyl bromide purity) as a confounding factor .

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